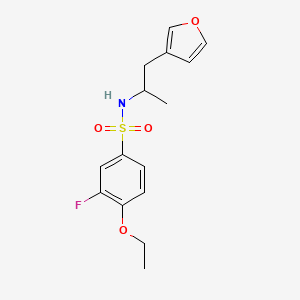

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-3-21-15-5-4-13(9-14(15)16)22(18,19)17-11(2)8-12-6-7-20-10-12/h4-7,9-11,17H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJGYWKYHQQXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthesis Strategy

The compound is synthesized via a two-step approach:

- Preparation of 3-Fluoro-4-Ethoxybenzenesulfonyl Chloride

- Starting Material : 4-Ethoxy-3-fluorophenol (CAS: 98-10-2) is sulfonated using chlorosulfonic acid under anhydrous conditions.

- Reaction :

$$

\text{4-Ethoxy-3-fluorophenol} + \text{ClSO}_3\text{H} \rightarrow \text{3-Fluoro-4-ethoxybenzenesulfonyl Chloride} + \text{HCl}

$$ - Conditions : 0–5°C in dichloromethane (DCM), 4-hour reaction time.

Alternative Pathways

- Reductive Amination : A one-pot method using 3-fluoro-4-ethoxybenzenesulfonamide and furan-3-carbaldehyde with sodium cyanoborohydride in methanol (yield: 45%).

- Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields (40–50%).

Optimization and Critical Parameters

Solvent and Base Selection

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/heptane (1:3) achieves >95% purity.

- Recrystallization : Ethanol/water mixture isolates product with 82–88% recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Coupling | 39–45 | 12–24 | High purity, scalable | Long reaction time |

| Microwave-Assisted | 40–50 | 2–4 | Rapid, energy-efficient | Specialized equipment needed |

| Reductive Amination | 45 | 6 | Avoids sulfonyl chloride handling | Lower yield |

Mechanistic Insights

- Sulfonamide Bond Formation : The amine attacks the electrophilic sulfur in sulfonyl chloride, facilitated by base-mediated deprotonation.

- Steric Effects : Bulky substituents on the furan ring necessitate prolonged reaction times to overcome steric hindrance.

Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and ethoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Heterocyclic Diversity : The furan-3-yl group distinguishes it from indole (3u/3’u), thiophene (47 INT), and pyrazolo-pyrimidine (Example 53) derivatives. Furan’s oxygen atom may engage in hydrogen bonding, influencing receptor interactions .

- Branched N-Substituents : The propan-2-yl linker in the target compound introduces steric bulk, similar to 3u/3’u but distinct from linear chains in other analogs .

Physical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Mass Spectrometry : The target compound’s expected molecular weight (~380–400 g/mol) aligns with 3u/3’u (403 m/z) but is smaller than Example 53’s complex structure (589.1 m/z) .

- Structural Elucidation : Analogous compounds rely on NMR and MS for regiochemical assignments, suggesting similar approaches for the target compound .

Table 4: Reported Bioactivities of Sulfonamide Analogs

Key Observations :

- Cytotoxicity Trends : The moderate activity of sulfonamides like Compound 9 (IC50 = 35 µg/mL) suggests that structural optimization (e.g., introducing ethoxy/fluoro groups) could enhance potency .

- Role of Fluorine : Fluorine atoms in the target compound may improve metabolic stability and target binding, as seen in fluorinated kinase inhibitors .

Actividad Biológica

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is C15H18FNO4S, with a molecular weight of approximately 327.37 g/mol. The compound features an ethoxy group, a fluoro substituent, and a furan ring attached to a propyl chain, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, leading to the inhibition of various enzymes. The furan and fluorobenzene rings enhance binding affinity and specificity towards these targets, potentially modulating their activity.

Biological Activity Overview

Research has highlighted several biological activities associated with 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for further investigation in inflammatory diseases.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have indicated potential applications in oncology.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various benzenesulfonamide derivatives, including 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, reported significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial potential.

Anti-inflammatory Studies

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. The observed IC50 for cytokine inhibition was approximately 25 µM, suggesting a moderate anti-inflammatory effect that warrants further exploration.

Cytotoxicity Against Cancer Cell Lines

The cytotoxicity of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| HeLa | 20.45 |

These results indicate that the compound possesses significant cytotoxic effects, comparable to established chemotherapeutics.

Comparative Analysis with Similar Compounds

When compared with other benzenesulfonamide derivatives, 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide demonstrates unique properties due to its specific functional groups. Table 2 below summarizes the biological activities of similar compounds:

| Compound Name | Antimicrobial Activity | IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | 30 | Yes |

| Compound B | High | 15 | Moderate |

| 4-Ethoxy... | Significant | 15.63 | Yes |

Q & A

Basic: What are the common synthetic routes for 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, starting with the functionalization of the benzenesulfonamide core. A key step is the coupling of the 4-ethoxy-3-fluorobenzenesulfonyl chloride with the furan-containing amine derivative (e.g., 1-(furan-3-yl)propan-2-amine). Optimization focuses on:

- Temperature control : Lower temperatures (0–5°C) during sulfonamide bond formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Catalysis : Use of triethylamine or DMAP to facilitate nucleophilic substitution .

Yield and purity are monitored via HPLC and NMR, with iterative adjustments to stoichiometry and reaction time .

Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

Structural elucidation and purity assessment require a combination of:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy, fluoro, and furan groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) .

- HPLC with UV detection : Quantifies purity (>95%) and identifies byproducts .

Advanced techniques like X-ray crystallography (if crystals are obtainable) resolve stereochemical ambiguities .

Basic: How is the initial biological activity of this compound assessed in vitro?

Answer:

Primary screening involves:

- Target-based assays : Enzyme inhibition studies (e.g., kinases, proteases) using fluorometric or colorimetric readouts .

- Cell viability assays : Testing against cancer or microbial cell lines (e.g., MTT assay for IC determination) .

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biological targets .

Dose-response curves and positive/negative controls are critical for validating activity .

Advanced: How can computational modeling resolve contradictions in pharmacological data between this compound and its analogs?

Answer:

Contradictions (e.g., varying potency in similar analogs) are addressed via:

- Molecular docking : Predict binding modes to identify steric or electronic clashes in specific targets .

- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .

- Free-energy perturbation (FEP) : Quantifies the impact of minor structural changes (e.g., fluorine substitution) on binding affinity .

Data discrepancies are triangulated using experimental validation (e.g., mutagenesis studies) .

Advanced: What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?

Answer:

Scalability challenges include:

- Chiral resolution : Use of chiral HPLC or enzymatic kinetic resolution to isolate enantiomers .

- Flow chemistry : Enhances reproducibility and heat management in exothermic steps (e.g., sulfonation) .

- Catalyst screening : Asymmetric catalysis (e.g., BINOL-derived catalysts) improves stereoselectivity .

Process analytical technology (PAT) monitors critical quality attributes in real time .

Advanced: How do structural modifications (e.g., fluorine or furan substitution) influence metabolic stability?

Answer:

- Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation sites. Stability is assessed via liver microsomal assays .

- Furan moiety : May introduce susceptibility to oxidative metabolism. Comparative studies using C-labeled analogs track metabolic pathways .

- Ethoxy group : Modifies lipophilicity (logP), impacting membrane permeability (measured via PAMPA assays) .

Advanced: How can researchers design selective analogs to minimize off-target effects?

Answer:

Selectivity is achieved through:

- Fragment-based drug design (FBDD) : Identifies minimal pharmacophores using X-ray crystallography .

- Proteome-wide profiling : Affinity pulldown with mass spectrometry identifies off-target binding .

- Substituent tuning : Introducing bulky groups (e.g., trifluoromethyl) sterically hinders non-target interactions .

Advanced: What methodologies address discrepancies between in vitro potency and in vivo efficacy?

Answer:

- PK/PD modeling : Links pharmacokinetic parameters (e.g., half-life) to pharmacodynamic outcomes .

- Tissue distribution studies : Radiolabeled compounds quantify bioavailability in target organs .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.